2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride
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Description
2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride is a useful research compound. Its molecular formula is C7H11Cl2N3O3 and its molecular weight is 256.08. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A series of pyrimidinone and oxazinone derivatives, synthesized using related starting materials, have been evaluated for their antimicrobial activities. These compounds have shown good antibacterial and antifungal activities, comparable to known reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This highlights the potential of such derivatives in developing new antimicrobial agents.
Anti-inflammatory Applications
In another study, pyridines, pyrimidinones, and oxazinones were synthesized as anti-inflammatory agents using citrazinic acid as a starting material. These compounds have demonstrated good anti-inflammatory activity, comparable to Prednisolone®, a reference drug (Amr et al., 2007). This suggests their potential use in the development of new anti-inflammatory drugs.
Osteoporosis Treatment
Derivatives of pyrimidin-5-yl and naphthyridin-2-yl compounds have been identified as potent and selective antagonists of the αvβ3 receptor, with excellent in vitro profiles and good pharmacokinetics in animal models. These compounds were selected for clinical development for the treatment of osteoporosis, indicating their significant therapeutic potential (Coleman et al., 2004).
Synthesis and Chemical Properties
Research has also focused on the synthesis and properties of derivatives of pyrimidin-5-ylpropanoic acids, showcasing the chemical versatility and potential applications of these compounds in various fields. This includes the synthesis of antimicrobial agents and the exploration of their antibacterial properties, demonstrating the broad applicability of such compounds (Harutyunyan et al., 2015).
Properties
IUPAC Name |
2-amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.2ClH/c8-5(7(12)13)1-4-2-6(11)10-3-9-4;;/h2-3,5H,1,8H2,(H,12,13)(H,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOHGFOAYCIFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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